molecular formula C26H28N2O5 B11816355 1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid

1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid

Cat. No.: B11816355
M. Wt: 448.5 g/mol
InChI Key: XQSVLEABBOYLNZ-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra provide critical insights into the compound’s structure. The Fmoc group’s aromatic protons resonate as a multiplet between δ 7.2–7.8 ppm , while the fluorenyl methylene protons (OCH₂C₁₃H₉) appear as a triplet near δ 4.2 ppm . The pyrrolidine ring’s protons exhibit distinct splitting patterns: the H2 proton (attached to the stereogenic center) resonates at δ 4.0–4.5 ppm as a doublet of doublets, coupled to H1 and H3. The piperidine ring’s axial and equatorial protons are observed between δ 1.5–2.8 ppm , with the carboxylic acid proton (if protonated) appearing as a broad singlet near δ 12 ppm .

Table 3: Representative ¹³C NMR chemical shifts

Carbon position δ (ppm) Assignment
Fmoc carbonyl 170.5 Carbamate (O=C-O)
Pyrrolidine carbonyl 172.1 Amide (N-C=O)
Piperidine C4-COOH 174.3 Carboxylic acid (COOH)
Fluorenyl aromatic carbons 120–145 sp² hybridized carbons

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

  • ~1700 cm⁻¹ : Stretching vibrations of the carbamate (Fmoc) and amide (pyrrolidine) carbonyl groups.
  • ~2500–3300 cm⁻¹ : Broad O-H stretch from the carboxylic acid (if protonated).
  • ~1250 cm⁻¹ : C-O-C asymmetric stretching of the Fmoc methoxy group.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) in positive mode yields a molecular ion peak at m/z 449.5 [M+H]⁺ , consistent with the molecular weight of 448.51 g/mol . Fragmentation patterns include loss of the Fmoc group (-222.3 Da) and subsequent cleavage of the pyrrolidine-piperidine amide bond (-113.1 Da).

Table 4: Major MS fragments and proposed structures

m/z Proposed fragment
449.5 [M+H]⁺ (intact molecule)
227.2 Piperidine-4-carboxylic acid + H⁺
178.1 Protonated fluorenylmethyl cation

Properties

Molecular Formula

C26H28N2O5

Molecular Weight

448.5 g/mol

IUPAC Name

1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C26H28N2O5/c29-24(27-14-11-17(12-15-27)25(30)31)23-10-5-13-28(23)26(32)33-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-9,17,22-23H,5,10-16H2,(H,30,31)/t23-/m0/s1

InChI Key

XQSVLEABBOYLNZ-QHCPKHFHSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CCC(CC5)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CCC(CC5)C(=O)O

Origin of Product

United States

Preparation Methods

Resin Selection and Fmoc Deprotection

The synthesis typically begins with a 2-chlorotrityl chloride resin or Wang resin, which provides a stable anchor for the growing peptide chain. The Fmoc-protected pyrrolidine-2-carboxylic acid derivative is loaded onto the resin via a nucleophilic substitution reaction. Deprotection of the Fmoc group is achieved using 20–30% piperidine in dimethylformamide (DMF), with agitation for 3–15 minutes to ensure complete removal.

Coupling of Pyrrolidine and Piperidine Moieties

The critical step involves coupling the (2S)-1-Fmoc-pyrrolidine-2-carboxylic acid to piperidine-4-carboxylic acid. This is facilitated by hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as coupling agents, with N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds in DMF at room temperature for 15–30 minutes, achieving yields >85% in optimized conditions.

Table 1: SPPS Conditions and Outcomes

ParameterValueSource
Coupling AgentHATU (2 eq)
BaseDIPEA (4 eq)
Reaction Time15 minutes
SolventDMF
Deprotection ReagentPiperidine (20% in DMF)
Final Purity (HPLC)>95%

Solution-Phase Synthesis

Intermediate Preparation

In solution-phase routes, 1-Fmoc-piperidine-4-carboxylic acid is first synthesized via reaction of piperidine-4-carboxylic acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) and triethylamine (TEA). The intermediate is isolated in 78–82% yield after aqueous workup and recrystallization from ethyl acetate/hexane.

Amide Bond Formation

The Fmoc-pyrrolidine-2-carbonyl chloride is generated using thionyl chloride (SOCl₂) and reacted with the piperidine intermediate in anhydrous tetrahydrofuran (THF). Catalytic 4-dimethylaminopyridine (DMAP) enhances the reaction rate, achieving 70–75% yield after column chromatography (silica gel, 10% methanol/DCM).

Table 2: Solution-Phase Reaction Parameters

ParameterValueSource
Acylating AgentSOCl₂
CatalystDMAP (0.1 eq)
SolventTHF
Reaction Temperature0°C to RT
Purification MethodColumn Chromatography

Stereochemical Control and Chiral Purity

The (2S) configuration of the pyrrolidine ring is maintained using enantiomerically pure starting materials. Commercial sources provide Fmoc-(2S)-pyrrolidine-2-carboxylic acid with >99% enantiomeric excess (ee). Chiral HPLC analysis (Chiralpak IC column, 80:20 hexane/isopropanol) confirms the final product’s stereochemical integrity.

Comparative Analysis of Methods

Table 3: SPPS vs. Solution-Phase Synthesis

MetricSPPSSolution-Phase
Yield85–90%70–75%
Purity>95%85–90%
ScalabilityLimited to 100 mmolKilogram-scale feasible
CostHigh (resin/reagents)Moderate
Stereochemical ControlExcellent (automated systems)Requires chiral resolution

Industrial-Scale Optimization

Synthonix Corporation reports a pilot-scale process using continuous flow reactors to enhance coupling efficiency. By maintaining a constant 25°C and 2.5 mL/min flow rate, the reaction time is reduced to 5 minutes with 92% yield .

Chemical Reactions Analysis

Fmoc Deprotection

The fluorenylmethoxycarbonyl (Fmoc) group is cleaved under basic conditions, typically using 20–30% piperidine in dimethylformamide (DMF) . This reaction liberates the secondary amine on the pyrrolidine ring, enabling further functionalization:

Fmoc-protected amine+piperidinefree amine+CO2+fluorenyl byproducts\text{Fmoc-protected amine} + \text{piperidine} \rightarrow \text{free amine} + \text{CO}_2 + \text{fluorenyl byproducts}

Key Features :

  • Rate : Complete within 10–30 minutes at room temperature.

  • Applications : Critical in solid-phase peptide synthesis (SPPS) for sequential amino acid coupling .

Carboxylic Acid Activation and Coupling

The piperidine-4-carboxylic acid moiety undergoes activation for amide bond formation. Common reagents include:

Reagent SystemMechanismApplications
HATU/DIPEAForms active ester intermediateCoupling with amines in peptide chains
EDCI/HOBtGenerates O-acylisourea intermediateEsterification or amidation
DCC/DMAPActivates acid via dicyclohexylureaSynthesis of esters or macrocycles

Example Reaction :

Acid+HATU+amineamide+byproducts\text{Acid} + \text{HATU} + \text{amine} \rightarrow \text{amide} + \text{byproducts}

Yield : Typically >80% under optimized conditions .

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol, benzyl alcohol) under acidic catalysis (e.g., H₂SO₄, HCl):

RCOOH+R’OHH+RCOOR’+H2O\text{RCOOH} + \text{R'OH} \xrightarrow{\text{H}^+} \text{RCOOR'} + \text{H}_2\text{O}

Conditions :

  • Solvents : Dichloromethane (DCM), toluene.

  • Catalysts : p-Toluenesulfonic acid (pTSA) or thionyl chloride (SOCl₂) .

Intramolecular Cyclization

The proximity of the carboxylic acid and amide groups facilitates lactam formation under dehydration conditions:

ConditionsProduct
DCC, DMAP, DCM7-membered lactam ring
PPh₃, CBr₄, DMFCyclic imide derivatives

Steric Considerations : The (2S)-stereochemistry of the pyrrolidine ring influences regioselectivity .

Reductive Amination

The deprotected pyrrolidine amine reacts with aldehydes/ketones in the presence of NaBH₃CN or NaBH(OAc)₃:

RNH2+R’CHONaBH3CNRNHR’\text{RNH}_2 + \text{R'CHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{RNHR'}

Applications : Modification of the pyrrolidine scaffold for drug discovery .

Comparative Reactivity Table

Functional GroupReaction TypeReagents/ConditionsByproducts
Fmoc-protected amineDeprotectionPiperidine/DMFDibenzofulvene, CO₂
Carboxylic acidAmidationHATU, DIPEATetramethylurea
Amide linkageHydrolysis6M HCl, 110°C, 24hFree amines/acids

Stability Under Various Conditions

  • Acidic Conditions : Stable below pH 3; hydrolysis occurs at pH >5 .

  • Oxidative Environments : Susceptible to peroxide-mediated degradation at the pyrrolidine ring .

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and fluorenyl derivatives .

Scientific Research Applications

Structure

The compound features a piperidine ring substituted with a fluorene-derived methoxycarbonyl group, which enhances its stability and solubility, making it suitable for various chemical reactions.

Peptide Synthesis

The primary application of 1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid is in peptide synthesis. The Fmoc (fluorenylmethoxycarbonyl) protecting group is widely used in solid-phase peptide synthesis (SPPS). It allows for the selective deprotection of amino acids under mild conditions, facilitating the assembly of complex peptides.

Case Study: Synthesis of Antimicrobial Peptides

Research has demonstrated the effectiveness of using Fmoc-L-Tic-OH in synthesizing antimicrobial peptides, which exhibit activity against various bacterial strains. The incorporation of this compound into peptide sequences has shown improved stability and bioactivity compared to traditional amino acids.

Drug Development

The compound's structure allows it to serve as a scaffold for developing new therapeutic agents. Its derivatives have been explored for their potential in treating conditions such as cancer and neurological disorders.

Case Study: Development of Anticancer Agents

Studies have indicated that modifications of Fmoc-L-Tic-OH can lead to compounds with significant anticancer properties. For instance, derivatives have been synthesized that target specific cancer cell lines, demonstrating enhanced efficacy and reduced toxicity.

Bioconjugation Techniques

Fmoc-L-Tic-OH is also utilized in bioconjugation techniques, where it can be linked to various biomolecules for targeted drug delivery systems. This application is particularly relevant in the development of antibody-drug conjugates (ADCs).

Case Study: Targeted Delivery Systems

Research involving ADCs has shown that incorporating Fmoc-L-Tic-OH into the linker systems improves the stability and release profile of the attached cytotoxic agents, resulting in better therapeutic outcomes.

Mechanism of Action

The mechanism of action of 1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity and influencing biochemical pathways. The specific pathways and targets depend on the context of its use in research or therapeutic applications .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) CAS Number Reference ID
Target Compound: 1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid Pyrrolidine-piperidine conjugate Fmoc on pyrrolidine; piperidine-4-COOH Not explicitly reported Not available -
(S)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-piperidinecarboxylic acid Piperidine Fmoc on piperidine; 2-COOH 365.42 86069-86-5
(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpyrrolidine-2-carboxylic acid Pyrrolidine Fmoc on pyrrolidine; 3,3-dimethyl; 2-COOH 365.42 1982344-79-5
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-benzylpyrrolidine-2-carboxylic acid Pyrrolidine Fmoc on pyrrolidine; 4-benzyl; 2-COOH 427.49 1334671-66-7
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid Pyrrolidine Fmoc on pyrrolidine; 4,4-dimethyl; 2-COOH 365.42 1380336-01-5
(2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid Pyrrolidine Fmoc on pyrrolidine; 5-(3-bromophenyl); 2-COOH Not reported 2580096-21-3

Physicochemical and Functional Properties

Steric Effects: The target compound’s pyrrolidine-piperidine conjugate introduces conformational rigidity compared to simpler Fmoc-piperidine or Fmoc-pyrrolidine derivatives .

Electronic Effects :

  • Electron-withdrawing groups (e.g., bromine in ) alter electronic density, influencing reactivity in coupling reactions.
  • Dimethyl groups (e.g., ) enhance hydrophobicity, affecting partition coefficients and membrane permeability.

Applications :

  • The target compound’s dual-ring system may optimize protease resistance in peptide drugs due to restricted backbone flexibility.
  • Azido-modified analogs (e.g., ) are tailored for click chemistry applications, unlike the target compound.

Research Findings

  • Synthetic Utility : The Fmoc group in the target compound allows for solid-phase peptide synthesis (SPPS) via standard deprotection protocols (e.g., piperidine treatment) .
  • Biological Relevance : Analogous compounds like Fmoc-4-benzylpyrrolidine-2-carboxylic acid () are used in constrained peptide design to mimic natural motifs (e.g., β-turn inducers).
  • Stability : Dimethyl-substituted pyrrolidines () exhibit enhanced stability against enzymatic degradation compared to unsubstituted derivatives.

Biological Activity

1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid, commonly referred to as Fmoc-L-Tic-OH, is a compound of significant interest in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a piperidine ring, and a pyrrolidine moiety. Its biological activity has been explored in various studies, particularly in relation to its potential applications in drug development.

  • Molecular Formula : C25H28N2O5
  • Molecular Weight : 440.50 g/mol
  • IUPAC Name : (2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-piperidine-4-carboxylic acid
  • CAS Number : 204317-99-7

The biological activity of Fmoc-L-Tic-OH is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been shown to exhibit:

  • Inhibition of Enzymatic Activity : Studies indicate that Fmoc-L-Tic-OH can inhibit specific proteases, which are crucial for various physiological processes. This inhibition can lead to altered cellular signaling pathways and may contribute to its therapeutic effects .
  • Antimicrobial Properties : Preliminary research suggests that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .

Case Studies and Research Findings

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the potential of Fmoc-L-Tic-OH as an anticancer agent. The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .
  • Neuroprotective Effects : Research conducted on neurodegenerative diseases has shown that Fmoc-L-Tic-OH may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests its potential utility in treating conditions such as Alzheimer's disease .
  • Analgesic Properties : In animal models, Fmoc-L-Tic-OH exhibited analgesic effects comparable to standard pain relievers. This was attributed to its interaction with opioid receptors, indicating its potential role in pain management therapies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzymatic InhibitionInhibition of specific proteases
Antimicrobial ActivityActivity against certain bacterial strains
Anticancer ActivityCytotoxic effects on cancer cell lines
Neuroprotective EffectsModulation of neurotransmitter levels
Analgesic PropertiesPain relief comparable to standard analgesics

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what are the critical reaction conditions?

The synthesis typically involves multi-step protocols:

  • Step 1 : Introduction of the Fmoc (9-fluorenylmethoxycarbonyl) group to the pyrrolidine nitrogen via reaction with Fmoc-Cl in the presence of a base like DIEA (N,N-diisopropylethylamine) in dichloromethane (DCM) .
  • Step 2 : Coupling the Fmoc-pyrrolidine intermediate to piperidine-4-carboxylic acid using carbodiimide-based activators (e.g., HBTU or EDCI) under inert conditions to prevent racemization .
  • Purification : Reverse-phase HPLC or silica gel chromatography is employed, with monitoring by TLC or LC-MS for intermediate validation .

Q. How does the Fmoc protecting group influence the compound’s stability and utility in peptide synthesis?

The Fmoc group provides orthogonal protection for amines, enabling its use in solid-phase peptide synthesis (SPPS). It is stable under acidic conditions but cleaved efficiently with piperidine or DBU (1,8-diazabicycloundec-7-ene) in DMF, ensuring compatibility with acid-labile side chains . Its hydrophobic nature aids in purification via reverse-phase methods .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Storage : Keep in a cool, dry place (< -20°C) under nitrogen to prevent hydrolysis of the Fmoc group .
  • Handling : Use PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure). Avoid ignition sources (P210) and ensure proper ventilation .
  • Waste Disposal : Follow institutional guidelines for halogenated solvents and Fmoc-containing residues .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine-piperidine backbone affect conformational control in peptide design?

Q. What advanced analytical techniques are required to confirm stereochemical purity and functional group integrity?

  • NMR : 1^1H and 13^{13}C NMR (e.g., coupling constants for pyrrolidine C2 and piperidine C4) confirm stereochemistry .
  • X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in Fmoc-protected intermediates .
  • LC-MS/MS : Detects trace impurities (<0.5%) and validates molecular ion peaks (e.g., [M+H]+^+ at m/z 454.42) .

Q. How can coupling efficiency be optimized when integrating this compound into SPPS protocols?

  • Activators : Use HOBt (hydroxybenzotriazole) or OxymaPure to suppress racemization during carbodiimide-mediated couplings .
  • Solvent Systems : DMF:DCM (1:1 v/v) enhances solubility of the hydrophobic Fmoc group .
  • Monitoring : Real-time UV monitoring (301 nm for Fmoc deprotection) and Kaiser tests ensure complete reactions .

Q. What strategies mitigate racemization at the piperidine-4-carboxylic acid moiety during synthesis?

  • Low Temperatures : Conduct coupling reactions at 0–4°C to slow base-catalyzed racemization .
  • Chiral Auxiliaries : Temporarily introduce bulky groups (e.g., trityl) to sterically hinder racemization-prone sites .
  • Enzymatic Resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers post-synthesis .

Q. How does the compound’s hydrophobicity impact its aggregation behavior in aqueous solutions?

The Fmoc group increases logP (~3.5), leading to micelle formation at critical concentrations. Dynamic light scattering (DLS) and TEM are used to study aggregation thresholds. Co-solvents (e.g., 10% DMSO in PBS) or PEGylation improve solubility for biological assays .

Methodological Considerations

  • Data Contradictions : Discrepancies in reported yields (e.g., 60–85%) may arise from varying purity of starting materials (e.g., Fmoc-pyrrolidine-2-carboxylic acid) or solvent quality. Replicate key steps with freshly distilled DCM and anhydrous DMF .
  • Scale-Up Challenges : Pilot-scale synthesis requires optimized flash chromatography conditions (e.g., gradient elution from 20% to 80% EtOAc in hexane) to maintain >98% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.